![molecular formula C5H3N2NaO2 B030193 Sodium pyrimidine-4-carboxylate CAS No. 819850-18-5](/img/structure/B30193.png)
Sodium pyrimidine-4-carboxylate
Overview
Description
Sodium pyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are important in many biological processes and have various applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of polyfunctionalized pyrimidine-4-carboxylate involves reactions against various nucleophiles (Gonçalves et al., 2016).
- Another method of synthesis involves the condensation of sodium salts with heterocyclic amines and other reagents to form different pyrimidine derivatives (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
- The molecular structure of this compound includes the pyrimidine ring, a fundamental structure in many biologically active compounds.
- The configuration and tautomeric mixtures of such compounds can be studied using NMR spectroscopy (Ershov et al., 2013).
Chemical Reactions and Properties
- Pyrimidine derivatives, including this compound, undergo various chemical reactions, forming new compounds with diverse properties (Santilli et al., 1971).
- The reactivity of these compounds against different nucleophiles leads to the formation of diverse pyrimidine derivatives with varying chemical properties (Zhichkin et al., 2002).
Physical Properties Analysis
- The physical properties of this compound and its derivatives depend on the specific substituents and modifications in the pyrimidine ring.
- These properties can be studied using techniques like X-ray crystallography, NMR spectroscopy, and others.
Chemical Properties Analysis
- Pyrimidine derivatives exhibit a range of chemical properties based on their structure and substituents.
- They can participate in various chemical reactions, leading to the formation of new compounds with potential applications in medicinal chemistry (Montebugnoli et al., 2002).
Scientific Research Applications
Synthesis and Antiviral Activity
Sodium pyrimidine-4-carboxylate derivatives have been studied for their antiviral activities. For instance, certain pyrazolo[3,4-d]pyrimidine analogues, which may include this compound structures, showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990). Another study synthesized pyrimidine and pyrimidine thioglycoside derivatives using sodium 2-cyano-3-(arylamino)prop-1-ene-1,1-bis(thiolates) and tested them against avian influenza H5N1 virus, indicating potential antiviral applications (Abu-Zaied, Mahmoud, & Elgemeie, 2020).
Ring-Chain Tautomerism
The study of ring-chain tautomerism in sodium salts of pyrimidine derivatives has been a topic of interest. Research in this area includes examining the tautomeric mixture of cyclic and linear forms of 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts (Ershov et al., 2013).
Synthesis of Pyrimidine Derivatives
This compound serves as a starting material or intermediate in the synthesis of various pyrimidine derivatives. For example, one study reported the synthesis of a polyfunctionalised pyrimidine-4-carboxylate for constructing a series of pyrimidine derivatives, showcasing the compound's versatility in organic synthesis (Gonçalves et al., 2016).
Antiinflammatory Properties
Research has also been conducted on the synthesis and antiinflammatory properties of pyrimidine derivatives, including this compound. This includes the study of 2-phenylamino-4-(o-carboxyphenylamino)pyrimidine derivatives, which may have potential antiinflammatory applications (Karn et al., 1983).
Safety and Hazards
According to the safety data sheet, Sodium pyrimidine-4-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Mechanism of Action
Target of Action
Sodium pyrimidine-4-carboxylate is a derivative of pyrimidine, a class of compounds that have been shown to exhibit a wide range of biological activities . The primary targets of pyrimidine derivatives are often associated with neuroprotection and anti-inflammatory responses . For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
For instance, some pyrimidine derivatives have been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they have been shown to inhibit the NF-kB inflammatory pathway . This pathway plays a crucial role in regulating immune response to infection. Inhibition of this pathway can lead to reduced inflammation and neuroprotection .
Pharmacokinetics
Studies on similar compounds suggest that they may have good metabolic stability and bioavailability .
Result of Action
The result of this compound’s action would likely be a reduction in inflammation and neuroprotection, given the known effects of similar pyrimidine derivatives . These compounds have been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
sodium;pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.Na/c8-5(9)4-1-2-6-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOSKBKUAXVZIG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647507 | |
Record name | Sodium pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
819850-18-5 | |
Record name | Sodium pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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